

Application Notes and Protocols: Synthesis of Dihydroisoxazoles via 1,3-Dipolar Cycloaddition

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Compound of Interest

Compound Name: *3-Bromo-5-phenyl-4,5-dihydroisoxazole*

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Abstract

This document provides detailed protocols for the synthesis of dihydroisoxazoles (isoxazolines) through 1,3-dipolar cycloaddition, a powerful and versatile method for constructing this important heterocyclic scaffold. Dihydroisoxazoles are significant pharmacophores found in a wide range of biologically active compounds, demonstrating antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1] Their utility in drug discovery is further highlighted by their application as targeted covalent inhibitors of enzymes such as human transglutaminase 2 (TG2), which is implicated in various diseases.[2][3][4][5] This application note presents two primary, detailed protocols for the in situ generation of nitrile oxide dipoles: one starting from α -nitroketones and another from aldoximes. A summary of reaction yields for various substrates is provided, along with diagrams illustrating the reaction mechanism, experimental workflow, and a relevant biological signaling pathway.

Introduction

The 1,3-dipolar cycloaddition reaction is a cornerstone of heterocyclic chemistry, enabling the regio- and stereoselective synthesis of five-membered rings from a 1,3-dipole and a dipolarophile, typically an alkene or alkyne.[6] The reaction between a nitrile oxide and an alkene is a particularly efficient route to produce the 4,5-dihydroisoxazole ring system.[7] This scaffold is a versatile synthetic intermediate and a key structural motif in medicinal chemistry.[1]

Dihydroisoxazole derivatives have been identified as potent and specific inhibitors of human transglutaminase 2 (TG2), an enzyme involved in protein modification and implicated in the pathogenesis of several inflammatory and fibrotic diseases.^{[2][3][4][5]} The development of robust synthetic protocols for these molecules is therefore of high interest to the drug development community.

This note details two effective methods for the synthesis of dihydroisoxazoles, focusing on the in situ generation of the unstable nitrile oxide intermediate to enhance safety and efficiency.

Reaction Mechanism and Workflow

The synthesis of dihydroisoxazoles via 1,3-dipolar cycloaddition proceeds through the generation of a nitrile oxide intermediate, which then reacts with an alkene in a concerted [3+2] cycloaddition. The general mechanism and experimental workflow are depicted below.

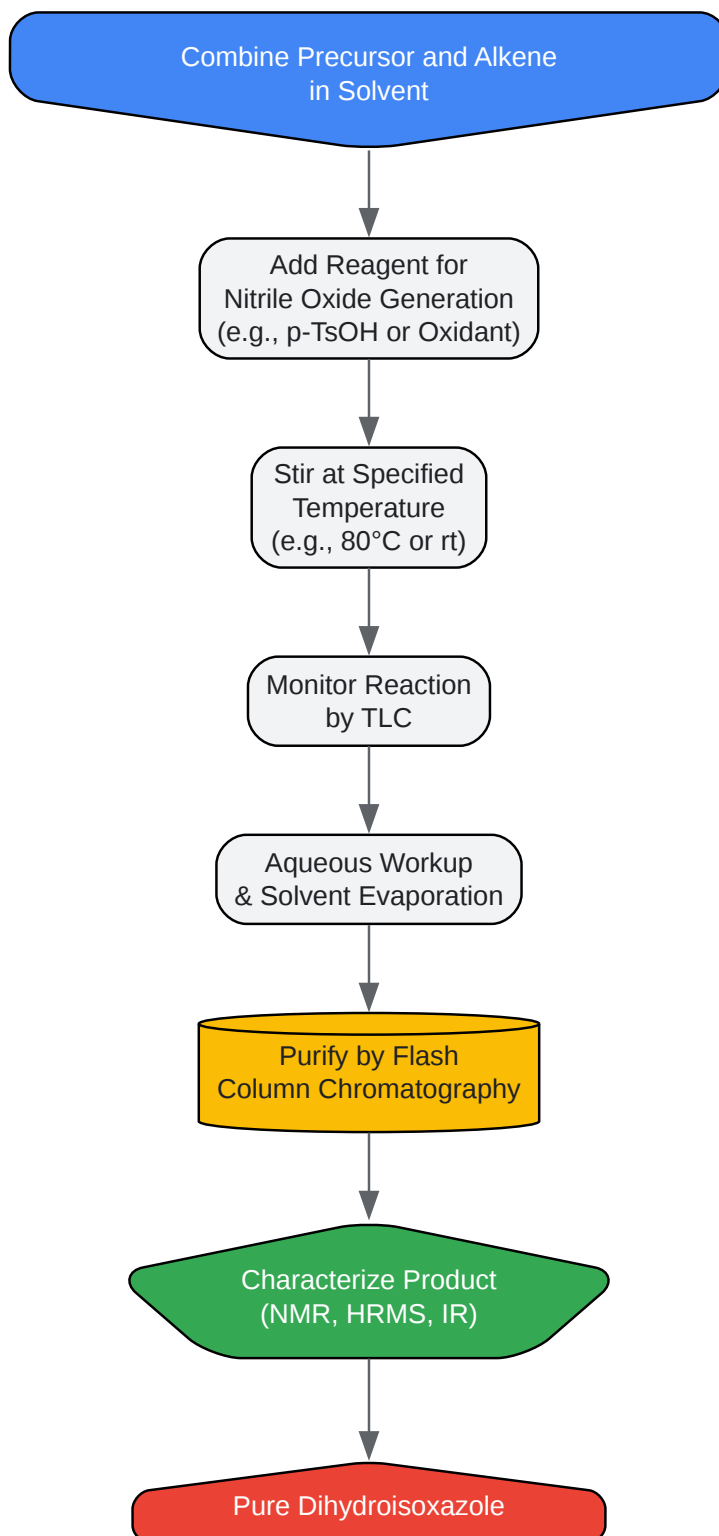
General Reaction Mechanism for 1,3-Dipolar Cycloaddition



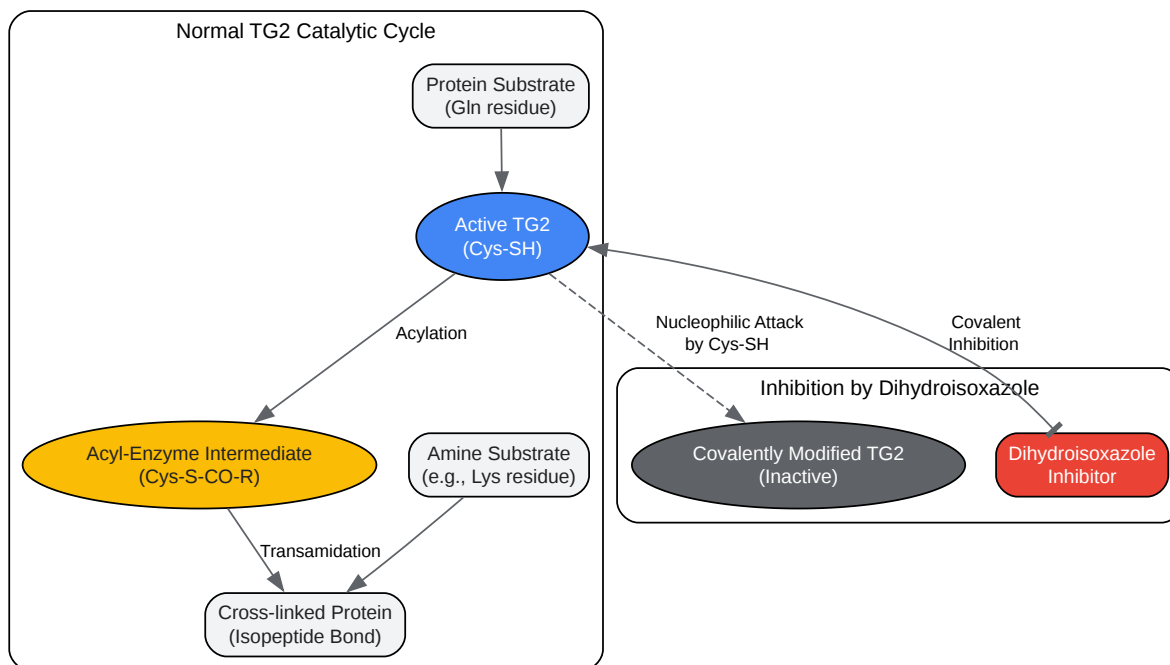
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Caption: General reaction mechanism for dihydroisoxazole synthesis.

General Experimental and Purification Workflow



Mechanism of Transglutaminase 2 (TG2) Inhibition by Dihydroisoxazole



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